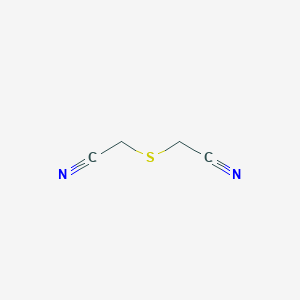
Thiodiacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiodiacetonitrile is a useful research compound. Its molecular formula is C4H4N2S and its molecular weight is 112.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 607750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Thiodiacetonitrile has shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its structural similarity to other thiadiazole compounds allows it to participate in various biological activities.
- Antimicrobial Activity : Research indicates that this compound derivatives exhibit significant antimicrobial properties against various pathogens. A study demonstrated that certain derivatives showed enhanced activity compared to standard antibiotics, indicating their potential as alternative therapeutic agents .
- Anticancer Activity : this compound has been evaluated for its anticancer properties. In vitro studies revealed that compounds derived from TDAN can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression .
Table 1: Biological Activities of this compound Derivatives
Agricultural Applications
Pesticide Development
This compound is being explored for use in agricultural applications, particularly as a pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals.
- Insecticidal Properties : Studies have shown that TDAN derivatives can effectively control pest populations by interfering with their metabolic pathways. Field trials indicated a significant reduction in pest infestations when treated with formulations containing this compound .
Table 2: Efficacy of this compound in Pest Control
Material Science
Synthesis of Novel Materials
This compound is also utilized in material science for synthesizing novel materials with unique properties.
- Conductive Polymers : Research has demonstrated that incorporating TDAN into polymer matrices enhances electrical conductivity. This property is particularly useful for developing sensors and electronic devices .
- Nanocomposites : The incorporation of this compound into nanocomposite materials has shown improved mechanical strength and thermal stability, making it suitable for various industrial applications .
Table 3: Properties of TDAN-Based Materials
Eigenschaften
IUPAC Name |
2-(cyanomethylsulfanyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c5-1-3-7-4-2-6/h3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUCPLPDBPZLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326660 |
Source


|
| Record name | Thiodiacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-75-9 |
Source


|
| Record name | Thiodiacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













